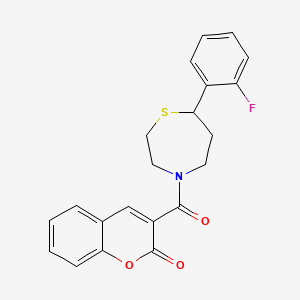

3-(7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a complex organic molecule that likely contains a chromen-2-one group (a type of heterocyclic compound), a thiazepane ring (a seven-membered ring containing one sulfur and one nitrogen atom), and a fluorophenyl group (a phenyl ring with a fluorine atom attached). These groups are common in many biologically active compounds and materials .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thiazepane ring, the introduction of the fluorophenyl group, and the formation of the chromen-2-one group. The exact methods would depend on the specific starting materials and reaction conditions .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups in the molecule. Techniques such as NMR spectroscopy and X-ray crystallography could be used to determine the structure .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present in the molecule. For example, the fluorophenyl group might be reactive towards nucleophiles, while the chromen-2-one group might undergo reactions with electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be determined by its molecular structure. These properties could be measured experimentally or predicted using computational methods .Wissenschaftliche Forschungsanwendungen

Fluorescent Probes and Sensors

One significant area of research application for chromene derivatives involves the development of fluorescent probes and sensors. For instance, a study by Yang et al. (2019) demonstrated the use of a thiol-chromene "click" reaction to create a self-immolative probe for near-infrared visualization of thiol flux in both physiological and pathological conditions in living cells and mice. This research underscores the potential of chromene derivatives in biomedical imaging and diagnostics, highlighting their applicability in elucidating pathophysiological processes in living organisms Yang et al., 2019.

Fluorogenic Sensors

Chromene derivatives also show promise in the development of fluorogenic sensors. Uchiyama et al. (2006) discussed the unusual fluorescence properties of a chromene derivative that exhibited significant fluorescence in protic solvents, making it an excellent candidate for fluorogenic sensors. Such sensors have potential applications in analytical and biological chemistry, providing a tool for the detection and analysis of various biological and chemical processes Uchiyama et al., 2006.

Antimicrobial Agents

Moreover, chromene derivatives have been evaluated for their antimicrobial properties. A study by Darwish et al. (2014) aimed to synthesize new heterocyclic compounds incorporating a sulfamoyl moiety, leading to the creation of chromene derivatives with promising antimicrobial activity. This research highlights the potential of chromene derivatives in the development of new antimicrobial agents, contributing to the fight against resistant microbial strains Darwish et al., 2014.

Synthesis of Heterocyclic Compounds

Furthermore, chromene derivatives serve as precursors in the synthesis of a wide range of heterocyclic compounds. For example, Banothu et al. (2014) demonstrated the use of sodium fluoride as a catalyst for the synthesis of 1,3-thiazoles and selenazoles using chromene derivatives. This research underscores the versatility of chromene derivatives in synthetic organic chemistry, facilitating the synthesis of complex molecules Banothu et al., 2014.

Antiviral Agents

Lastly, the potential of chromene derivatives as antiviral agents has been explored. Ilyina et al. (2021) studied the anti-influenza A virus activity of octahydro-2H-chromenes derived from monoterpenes, indicating the potential of chromene derivatives in the development of antiviral therapeutics. Such studies pave the way for the utilization of chromene derivatives in combating viral infections Ilyina et al., 2021.

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-[7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FNO3S/c22-17-7-3-2-6-15(17)19-9-10-23(11-12-27-19)20(24)16-13-14-5-1-4-8-18(14)26-21(16)25/h1-8,13,19H,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKVOOIRTJQJSLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CC=C2F)C(=O)C3=CC4=CC=CC=C4OC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(4-methylpiperazin-1-yl)phenyl]pyrimidin-2-amine](/img/structure/B2753175.png)

![1-[(2-chloro-4-fluorophenyl)methyl]-4-cyclopropyl-1H-1,2,3-triazole](/img/structure/B2753177.png)

![(E)-2-(2-(furan-2-yl)vinyl)-1-(1-phenylethyl)-1H-benzo[d]imidazole](/img/structure/B2753178.png)

![3-(2-chloro-6-fluorophenyl)-9-isopropyl-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2753179.png)

![N-[(1-Thiophen-2-yltriazol-4-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B2753181.png)

![1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(benzo[d][1,3]dioxol-5-yl)urea](/img/structure/B2753185.png)

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B2753186.png)

![2,3-dibromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2753192.png)

![(Z)-8-(2-chlorobenzyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2753193.png)